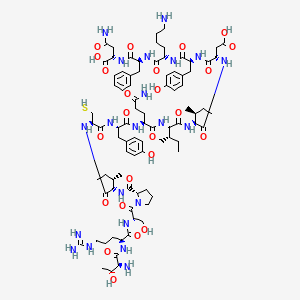
PD-1/PD-L1-IN-42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-42 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells by inhibiting the activity of effector T cells. By blocking this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-42 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a biphenyl scaffold, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity to PD-L1 .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1-IN-42 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups that may enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially altering the compound’s binding affinity.
Substitution: Substitution reactions are commonly employed to introduce various substituents that improve the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, organic solvents like 1,4-dioxane, and bases such as potassium acetate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced binding affinities and improved pharmacokinetic profiles. These derivatives are further evaluated for their efficacy in blocking the PD-1/PD-L1 interaction .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in research to understand the mechanisms of immune evasion by cancer cells.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, aiming to enhance the immune system’s ability to target and destroy cancer cells.
Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery .
Wirkmechanismus
PD-1/PD-L1-IN-42 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on the surface of T cells. This blockade restores the activity of effector T cells, allowing them to recognize and attack cancer cells. The compound’s mechanism of action involves disrupting the inhibitory signals transmitted by the PD-1/PD-L1 interaction, thereby enhancing the immune response against tumors .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-42 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 interaction, such as Incyte-001, Incyte-011, and BMS-1001. While all these compounds aim to block the PD-1/PD-L1 interaction, this compound is unique in its specific binding affinity and pharmacokinetic properties .
List of Similar Compounds
- Incyte-001
- Incyte-011
- BMS-1001
These compounds share similar mechanisms of action but differ in their chemical structures and binding affinities, making this compound a valuable addition to the arsenal of PD-1/PD-L1 inhibitors .
Eigenschaften
Molekularformel |
C85H129N21O24S |
|---|---|
Molekulargewicht |
1861.1 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C85H129N21O24S/c1-8-43(4)67(104-78(123)62-22-17-35-106(62)83(128)60(41-107)101-71(116)53(21-16-34-92-85(90)91)95-79(124)66(89)46(7)108)81(126)102-61(42-131)77(122)98-57(38-49-25-29-51(110)30-26-49)74(119)94-54(31-32-63(87)111)72(117)103-69(45(6)10-3)82(127)105-68(44(5)9-2)80(125)99-58(40-65(113)114)76(121)97-56(37-48-23-27-50(109)28-24-48)73(118)93-52(20-14-15-33-86)70(115)96-55(36-47-18-12-11-13-19-47)75(120)100-59(84(129)130)39-64(88)112/h11-13,18-19,23-30,43-46,52-62,66-69,107-110,131H,8-10,14-17,20-22,31-42,86,89H2,1-7H3,(H2,87,111)(H2,88,112)(H,93,118)(H,94,119)(H,95,124)(H,96,115)(H,97,121)(H,98,122)(H,99,125)(H,100,120)(H,101,116)(H,102,126)(H,103,117)(H,104,123)(H,105,127)(H,113,114)(H,129,130)(H4,90,91,92)/t43-,44-,45-,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-,69-/m0/s1 |
InChI-Schlüssel |
SHLICGSPEYTXGG-UDPVMFHBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


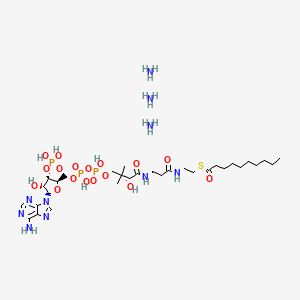
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
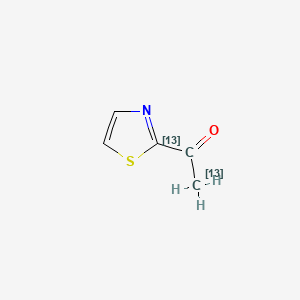
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
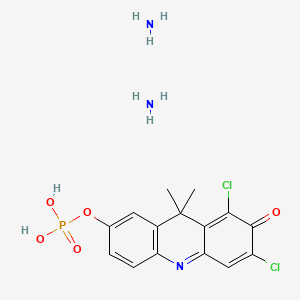
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)
![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
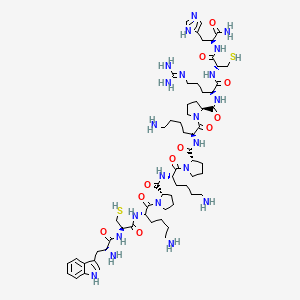
![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)

![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
